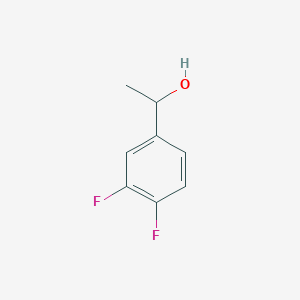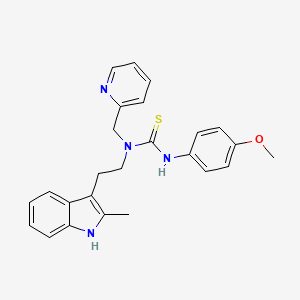
6-(1H-imidazol-1-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1H-imidazol-1-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyridazine-3-carboxamide is a complex organic compound featuring multiple heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of imidazole, pyridazine, and thiophene rings suggests it may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-imidazol-1-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazine Core: Starting with a suitable dicarbonyl compound, cyclization with hydrazine derivatives can form the pyridazine ring.
Introduction of the Thiophene Group: Thiophene can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.
Attachment of the Imidazole Ring: The imidazole ring can be introduced through a nucleophilic substitution reaction, where an imidazole derivative reacts with a halogenated pyridazine intermediate.
Final Coupling and Amidation: The final step involves coupling the intermediate with a carboxamide group, often using peptide coupling reagents like EDCI or HATU under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include:
Catalyst Optimization: Using efficient catalysts to enhance reaction rates and selectivity.
Process Intensification: Employing continuous flow reactors to improve reaction efficiency and scalability.
Purification Techniques: Utilizing advanced purification methods such as crystallization, chromatography, and recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and imidazole rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can occur at the pyridazine ring, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can modify the imidazole or pyridazine rings, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: NaH, alkyl halides, acyl chlorides
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Substituted derivatives with various alkyl or acyl groups.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
Biologically, the compound’s heterocyclic structure suggests potential as a pharmacophore in drug design. It may interact with various biological targets, including enzymes and receptors, making it a candidate for developing new therapeutics.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its unique structure might exhibit activity against specific diseases, such as cancer or infectious diseases, by modulating biological pathways.
Industry
Industrially, the compound might be used in the development of advanced materials, such as organic semiconductors or catalysts, due to its electronic properties and stability.
作用機序
The mechanism of action of 6-(1H-imidazol-1-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyridazine-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds, π-π interactions, and other non-covalent interactions with target proteins, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
6-(1H-imidazol-1-yl)pyridazine derivatives: These compounds share the imidazole and pyridazine rings but lack the thiophene group.
Thiophene-pyridazine derivatives: These compounds include the thiophene and pyridazine rings but do not have the imidazole moiety.
Imidazole-thiophene derivatives: These compounds contain the imidazole and thiophene rings but lack the pyridazine structure.
Uniqueness
The uniqueness of 6-(1H-imidazol-1-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyridazine-3-carboxamide lies in its combination of three distinct heterocyclic rings, which may confer unique chemical and biological properties not found in simpler analogs. This structural complexity allows for a broader range of interactions and applications, making it a versatile compound in various fields of research and industry.
特性
IUPAC Name |
6-imidazol-1-yl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O2S/c26-17-6-4-13(15-2-1-11-28-15)23-25(17)10-8-20-18(27)14-3-5-16(22-21-14)24-9-7-19-12-24/h1-7,9,11-12H,8,10H2,(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVYODQBPRMJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=NN=C(C=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}prop-2-enamide](/img/structure/B2619603.png)


![5-(furan-2-yl)-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2619606.png)
![N-(4-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2619608.png)
![Ethyl 4-chloro-5-methyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2619609.png)


![4-(1-(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2619617.png)

![1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide](/img/structure/B2619622.png)

![1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2619624.png)
![Ethyl [(1-nitro-2-naphthyl)oxy]acetate](/img/structure/B2619626.png)
